![molecular formula C9H7BrN2O2 B1525237 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate de méthyle CAS No. 1190322-65-6](/img/structure/B1525237.png)
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has shown promising potential as an anticancer agent. Its mechanism of action primarily involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and survival.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
4T1 (Breast) | 12.5 | Significant inhibition of cell proliferation and induction of apoptosis |
A549 (Lung) | 15.0 | Reduced migration and invasion capabilities |
These findings suggest that methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate could be further developed into a therapeutic agent for cancer treatment.
Endocrinology Applications
Research indicates that this compound may also have applications in endocrinology, particularly in managing diabetes by reducing blood glucose levels.
Synthesis of Derivatives
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine atom at the 3-position enhances its reactivity, allowing for various substitution reactions.
Common Synthetic Routes
The synthesis typically involves several steps:
- Bromination of a pyrrolopyridine precursor.
- Esterification using methanol with an acid catalyst.
Biological Target Interactions
Studies on the interactions of this compound with biological targets are essential for elucidating its mechanism of action. It is believed to interact with specific enzymes or receptors involved in cancer progression and neuronal signaling pathways.
Given its diverse applications in medicinal chemistry and chemical research, further exploration of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is warranted. Potential areas for future research include:
- Development of more potent derivatives with enhanced anticancer properties.
- Investigation into its neuroprotective effects and possible applications in treating neurodegenerative diseases.
- Exploration of its role as an inhibitor for other enzyme systems beyond FGFRs.
Mécanisme D'action
Target of Action
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 3-BROMO-7-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways . The introduction of this compound inhibits these processes, thereby disrupting the normal functioning of fgfrs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the disruption of these pathways can lead to significant changes in cellular functions .
Result of Action
The inhibition of FGFRs by Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can lead to a reduction in cell proliferation and migration . For instance, it has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells .
Analyse Biochimique
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways . The nature of these interactions involves binding to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.
Cellular Effects
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has profound effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its binding interactions with FGFRs. By occupying the ATP-binding site, it prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting its activation. This leads to the suppression of downstream signaling cascades, ultimately resulting in reduced cell proliferation and increased apoptosis . Furthermore, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Degradation products may form over time, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to adverse effects.
Metabolic Pathways
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity . These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
Within cells and tissues, methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Activité Biologique
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications based on recent research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 255.07 g/mol
- CAS Number : 1190322-65-6
- Structure : The compound features a bromine atom at the 3-position of the pyrrole ring, which significantly influences its reactivity and biological properties .
Synthesis
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. Common methods include:
- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) as a brominating agent under controlled conditions.
- Esterification : Conducted using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid .
Anticancer Properties
Research indicates that methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits significant anticancer activity, particularly through its inhibition of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cell lines (e.g., 4T1 cells), induce apoptosis, and reduce migration and invasion capabilities .
The mechanism by which methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exerts its biological effects is thought to involve:
- Inhibition of FGFR : Disruption of signaling pathways critical for tumor growth and survival.
- Neuroactive Properties : Potential modulation of neurotransmitter systems, suggesting additional neuroprotective effects .
Comparative Analysis with Related Compounds
To understand its uniqueness, a comparison with similar pyrrolopyridine compounds is essential:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine | 1190322-65-6 | Similar structure but different bromination site |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine | 952182-30-8 | Different ring fusion leading to varied properties |
Methyl 4-bromo-1H-pyrrole | Not available | Lacks pyridine component; different reactivity |
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is distinguished by its specific bromination at the third position and the presence of a carboxylate group at position five, which may influence its biological activity differently compared to other similar compounds .
Study on Anticancer Activity
A notable study evaluated the effects of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate on various cancer cell lines. Results indicated that:
- The compound exhibited IC50 values in the low micromolar range against breast cancer cells.
- Significant induction of apoptosis was observed through caspase activation assays.
Diabetes Research
In addition to anticancer properties, this compound has shown promise in endocrinology for managing diabetes. Its derivatives have been noted for their ability to reduce blood glucose levels in preclinical models, suggesting potential therapeutic applications in metabolic disorders .
Propriétés
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCBIHBYSCXGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696600 | |
Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-65-6 | |
Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-7-azaindole-5-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.